molecular formula C14H14ClN3O B14930900 1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea

1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B14930900
M. Wt: 275.73 g/mol
InChI Key: QHXXGOAMDMPLMG-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 5-chloro-2-methylaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the final urea compound. The reaction conditions often include:

  • Solvent: Common solvents include ethanol or methanol.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions could lead to the formation of amines.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with the pyridine ring at a different position.

    1-(5-Chloro-2-methylphenyl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer.

    1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-yl)urea: Lacks the methylene bridge between the pyridine and urea groups.

Uniqueness

1-(5-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring and the methylene bridge connecting the pyridine ring. These structural features may impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C14H14ClN3O/c1-10-4-5-12(15)7-13(10)18-14(19)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19)

InChI Key

QHXXGOAMDMPLMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CN=CC=C2

solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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